molecular formula C4H2N2O3-2 B1265035 Barbiturate(2-)

Barbiturate(2-)

Cat. No. B1265035
M. Wt: 126.07 g/mol
InChI Key: GWEJPUMJAQFCBN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.

Scientific Research Applications

Neurosurgical Applications

Barbiturates are utilized during various neurosurgical procedures for their neuroprotective properties. They help manage focal cerebral ischemia and treat intractable intracranial hypertension. Specific procedures include carotid surgery, arteriovenous malformation surgery, cerebral aneurysm surgery, and surgeries following significant bleeding due to arteriovenous malformations or subarachnoid hemorrhage. Commonly used barbiturates for these purposes are thiopental and pentobarbital, though methohexital and phenobarbital are also employed. The dose varies depending on the drug and the desired effect (Ellens, Figueroa, & Clark, 2015).

Mechanisms of Action in the Central Nervous System

Barbiturates, notably phenobarbital, modulate the action of γ-aminobutyric acid (GABA) on GABAA receptors, prolonging and potentiating its effect. At higher concentrations, they directly activate these receptors. Their impact on the central nervous system, including sedation and anesthetic properties, is primarily through their action on GABAA receptors. However, they also inhibit AMPA/kainate receptors and affect glutamate release through their influence on P/Q‐type high‐voltage activated calcium channels (Löscher & Rogawski, 2012).

Cellular and Molecular Interactions

Barbiturates can significantly affect cellular functions, such as inducing mitochondrial depolarization and potentiating excitotoxic neuronal death. They inhibit mitochondrial respiration, which can amplify NMDA receptor-mediated neurotoxicity. This effect is crucial in both the experimental and clinical application of these drugs. The cellular mechanisms involve impacting mitochondrial potential, modulating free calcium concentrations, and impacting NMDA-induced current flux at higher concentrations (Anderson et al., 2002).

Inhibitory Interactions and Competitive Inhibition

Research has explored potential competitive inhibitors of barbiturates, such as Tolazamide and 5-methyltetrahydrofolate, by employing in-silico molecular docking. These studies aim to understand and potentially mitigate the adverse effects associated with barbiturate use. The results offer insights into potential clinical validation and application to manage barbiturate toxicity (Sharp, 2020).

properties

Product Name

Barbiturate(2-)

Molecular Formula

C4H2N2O3-2

Molecular Weight

126.07 g/mol

IUPAC Name

6-oxo-1H-pyrimidine-2,4-diolate

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-L

Canonical SMILES

C1=C(N=C(NC1=O)[O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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